5-Bromo-4-butylpyrimidine

Epigenetics Bromodomain Fragment-based drug discovery

Fragment-based bromodomain probe development frequently stalls when building blocks lack validated target engagement data. 5-Bromo-4-butylpyrimidine resolves this bottleneck with confirmed BRDT bromodomain 1 binding (Kd = 830 nM). • C5-bromine enables rapid Suzuki coupling under mild conditions-outperforms chloro analogs in oxidative addition kinetics, reducing reaction optimization time. • C4 n-butyl chain (XLogP3 = 2.6) balances hydrophobic pocket affinity with synthetic tractability for parallel library synthesis. • Consistent ≥95% purity across gram-scale lots supports reproducible SAR campaigns without batch-to-batch variability.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 4595-64-6
Cat. No. B1294161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-butylpyrimidine
CAS4595-64-6
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCCCC1=NC=NC=C1Br
InChIInChI=1S/C8H11BrN2/c1-2-3-4-8-7(9)5-10-6-11-8/h5-6H,2-4H2,1H3
InChIKeyLLPITUMEHNOXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-butylpyrimidine: Kinase & Bromodomain Building Block


5-Bromo-4-butylpyrimidine is a brominated pyrimidine derivative with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol. It belongs to the class of 5-halogenated pyrimidines, which are widely employed as electrophilic coupling partners in palladium-catalyzed cross-coupling reactions [1]. Its primary utility lies in medicinal chemistry, where the pyrimidine scaffold is a privileged structure in kinase inhibitors and epigenetic probes [2]. The compound features a bromine atom at the 5-position, enabling orthogonal functionalization via Suzuki-Miyaura or Sonogashira reactions, while the n‑butyl chain at the 4-position modulates lipophilicity and target selectivity [3].

5-Bromo-4-butylpyrimidine: Distinct from Other Halopyrimidines


Replacing 5‑bromo‑4‑butylpyrimidine with a methyl, ethyl, or chloro analog alters key physicochemical and reactivity parameters that dictate synthetic success and biological outcome. The bromine substituent exhibits a distinct reactivity profile in cross-coupling relative to chlorine, with faster oxidative addition kinetics that often enable milder reaction conditions [1]. The C4 n‑butyl chain critically influences lipophilicity (XLogP3 ≈ 2.6) and steric bulk, which directly affect binding to hydrophobic pockets in bromodomains and kinases . As demonstrated by BindingDB data, the precise combination of C5‑bromine and C4‑n‑butyl substituents yields a measurable affinity for BRDT bromodomain 1 (Kd = 830 nM) that cannot be assumed for shorter‑chain or chloro‑substituted analogs [2].

5-Bromo-4-butylpyrimidine: Comparative Data


BRDT Bromodomain 1 Binding Affinity

5‑Bromo‑4‑butylpyrimidine binds to the first bromodomain of human BRDT (BRDT‑BD1) with a dissociation constant (Kd) of 830 nM, as measured by the quantitative BROMOscan assay [1]. This represents a significant improvement over many simple pyrimidine fragments, which often exhibit Kd values >100 μM or no detectable binding. While a direct head‑to‑head comparator is not available in the same assay, the 830 nM affinity positions this compound as a valuable starting point for fragment elaboration, offering approximately 100‑fold greater potency than typical low‑affinity fragments.

Epigenetics Bromodomain Fragment-based drug discovery

Suzuki–Miyaura Reactivity: Bromo vs. Chloro

5‑Bromo‑4‑butylpyrimidine undergoes Suzuki–Miyaura coupling with aryl boronic acids under standard conditions (Pd(PPh₃)₄, THF/H₂O, 60–80 °C), whereas the corresponding 5‑chloro‑4‑butylpyrimidine (5‑(4‑chlorobutyl)pyrimidine) typically requires more forcing conditions (elevated temperatures, stronger bases, or specialized ligands) to achieve comparable yields due to the lower reactivity of the C–Cl bond in oxidative addition [1]. In a general study of halogenated pyrimidines, bromopyrimidines displayed superior reactivity over chloropyrimidines in Suzuki couplings, enabling broader substrate scope and higher throughput for library synthesis .

Cross-coupling Synthetic methodology Palladium catalysis

Lipophilicity Tuning: n-Butyl vs. Methyl

The computed octanol‑water partition coefficient (XLogP3) for 5‑bromo‑4‑butylpyrimidine is 2.6, whereas 5‑bromo‑4‑methylpyrimidine has an XLogP3 of 1.3 [1]. This difference of 1.3 log units translates to a ~20‑fold higher lipophilicity for the butyl derivative, which can be critical for achieving optimal membrane permeability and target engagement in cellular assays .

Physicochemical properties Drug-likeness QSAR

Boiling Point: n-Butyl vs. Methyl

5‑Bromo‑4‑butylpyrimidine has a reported boiling point of 268.2 °C at 760 mmHg, while the corresponding methyl analog (5‑bromo‑4‑methylpyrimidine) boils at 221.3 °C at 760 mmHg [1]. The 47 °C higher boiling point of the butyl derivative can influence purification strategies (e.g., distillation vs. chromatography) and thermal stability during high‑temperature reactions, which may affect both laboratory‑scale and industrial‑scale handling.

Physical properties Purification Process chemistry

Synthetic Utility in Kinase Inhibitors

A series of novel 5‑bromo‑pyrimidine analogs were synthesized and evaluated as Bcr/Abl tyrosine kinase inhibitors, demonstrating that the 5‑bromo‑pyrimidine core is essential for potent enzymatic inhibition [1]. In these studies, compounds bearing the 5‑bromo‑pyrimidine motif achieved IC₅₀ values in the low nanomolar range (e.g., 1.8 nM against FGFR3 and 6.6 nM against VEGFR2 for optimized derivatives) [2]. While 5‑bromo‑4‑butylpyrimidine itself serves as a synthetic precursor, its incorporation into more complex structures yields analogs with high potency, underscoring the value of the bromo‑pyrimidine building block.

Medicinal chemistry Kinase inhibitors Dasatinib analogs

5-Bromo-4-butylpyrimidine: Application Scenarios


Fragment-Based BRDT Bromodomain Inhibitors

With a validated Kd of 830 nM for BRDT bromodomain 1, 5‑bromo‑4‑butylpyrimidine is an ideal fragment hit for structure‑guided optimization. Researchers can leverage the bromine atom for Suzuki coupling to introduce diversity elements while retaining the butyl chain for hydrophobic interactions [1].

Kinase Library Synthesis via Suzuki Coupling

The compound's bromine substituent ensures efficient cross‑coupling under mild conditions, enabling parallel synthesis of diverse 5‑aryl‑4‑butylpyrimidines. This reactivity advantage over chloro analogs reduces reaction development time and increases library success rates [2].

Lead Optimization via Lipophilicity Tuning

The XLogP3 of 2.6 positions 5‑bromo‑4‑butylpyrimidine as a lipophilic building block suitable for targets with hydrophobic binding pockets. Medicinal chemists can use this compound to rapidly generate analogs with enhanced membrane permeability while maintaining synthetic tractability [3].

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